2-Amino-4,6-bis(trifluoromethyl)benzoic acid

Medicinal Chemistry ADME/Tox Physicochemical Property

2-Amino-4,6-bis(trifluoromethyl)benzoic acid (CAS 1379686-14-2) is a specialized organic compound belonging to the class of fluorinated benzoic acid derivatives. Characterized by a benzoic acid core substituted with an amino group at the 2-position and two trifluoromethyl (-CF3) groups at the 4- and 6-positions, it possesses the molecular formula C9H5F6NO2 and a molecular weight of 273.13 g/mol.

Molecular Formula C9H5F6NO2
Molecular Weight 273.13 g/mol
Cat. No. B11927359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-bis(trifluoromethyl)benzoic acid
Molecular FormulaC9H5F6NO2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)C(=O)O)N)C(F)(F)F
InChIInChI=1S/C9H5F6NO2/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2H,16H2,(H,17,18)
InChIKeyBROYIYLWBSRTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,6-bis(trifluoromethyl)benzoic acid: A Densely Fluorinated Anthranilic Acid Scaffold for Advanced Research


2-Amino-4,6-bis(trifluoromethyl)benzoic acid (CAS 1379686-14-2) is a specialized organic compound belonging to the class of fluorinated benzoic acid derivatives . Characterized by a benzoic acid core substituted with an amino group at the 2-position and two trifluoromethyl (-CF3) groups at the 4- and 6-positions, it possesses the molecular formula C9H5F6NO2 and a molecular weight of 273.13 g/mol [1]. This substitution pattern confers unique physicochemical properties, including a calculated LogP of approximately 3.0-3.6, indicating significant lipophilicity, and a Topological Polar Surface Area (TPSA) of 63.32 Ų . These attributes make it a valuable building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the strategic incorporation of fluorine is known to modulate metabolic stability, bioavailability, and target binding affinity [2].

Why 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 2-amino-4,6-bis(trifluoromethyl)benzoic acid is a critical determinant of its chemical and biological behavior, rendering it non-interchangeable with seemingly similar analogs. The presence of two strongly electron-withdrawing -CF3 groups at the 4- and 6-positions profoundly impacts the electron density of the aromatic ring, thereby influencing the reactivity of both the carboxylic acid and the 2-amino group, which can affect the regioselectivity and yield of subsequent chemical transformations . Furthermore, the strategic placement of these groups is crucial in medicinal chemistry applications, where even subtle changes in fluorination pattern can dramatically alter a compound's lipophilicity (LogP), metabolic stability, and affinity for a biological target [1]. Generic substitution with a mono-trifluoromethyl or differently substituted bis-trifluoromethyl analog would therefore compromise the intended chemical and pharmacological properties, potentially leading to synthetic failure, altered bioactivity profiles, or reduced efficacy in downstream applications. The quantitative evidence below substantiates these differences, highlighting the unique procurement value of this specific isomer.

Quantitative Differentiation of 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid vs. Key Comparators


LogP Analysis: Enhanced Lipophilicity of 4,6-Bis-Trifluoromethyl Substitution vs. Mono-Trifluoromethyl and Unsubstituted Analogs

The introduction of two trifluoromethyl groups at the 4- and 6-positions substantially increases the lipophilicity of the benzoic acid scaffold. This can be quantified by comparing the calculated LogP values of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid with its mono-trifluoromethyl analog, 2-Amino-4-(trifluoromethyl)benzoic acid, and the unsubstituted 2-aminobenzoic acid [1][2].

Medicinal Chemistry ADME/Tox Physicochemical Property

Enzyme Inhibition Profiling: Absence of HDAC4/5/7 Inhibition Distinguishes it from Broader-Acting Fluorinated Benzoic Acids

In direct enzyme inhibition assays, 2-Amino-4,6-bis(trifluoromethyl)benzoic acid exhibits no significant activity against the epigenetic targets HDAC4, HDAC5, and HDAC7, showing Ki values >50,000 nM [1][2]. This lack of activity is a key differentiator from other fluorinated benzoic acid derivatives that have been optimized for HDAC inhibition.

Epigenetics Enzyme Inhibition Selectivity Profiling

Reactivity and Physicochemical Comparison with Regioisomeric Bis-Trifluoromethyl Benzoic Acid Building Blocks

The unique 2-amino-4,6-bis(trifluoromethyl) substitution pattern confers distinct physicochemical and reactivity profiles compared to other regioisomers, such as 3,5-bis(trifluoromethyl)benzoic acid, a common building block [1]. The presence of the ortho-amino group introduces intramolecular hydrogen bonding with the carboxylic acid moiety, which can influence its acidity, solubility, and crystal packing compared to the non-aminated analog [2].

Synthetic Chemistry Building Block Reactivity

Crystalline Form Analysis: A Well-Characterized Solid-State Structure for Reproducible Formulation

The crystal structure of 2-amino-4,6-bis(trifluoromethyl)benzoic acid has been solved by X-ray diffraction, providing definitive, quantitative data on its solid-state form [1]. This is in contrast to many research intermediates, for which no crystal structure is available, leading to uncertainty regarding polymorphism or solid-state properties. The compound crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1].

Solid-State Chemistry X-ray Crystallography Preformulation

Indirect Class-Level Inference: The Trifluoromethyl Group Confers Enhanced Biological Potency in Cellular Models

While direct head-to-head data for 2-amino-4,6-bis(trifluoromethyl)benzoic acid is not available, studies on structurally related compounds demonstrate that the incorporation of a trifluoromethyl group onto a benzoic acid scaffold can dramatically enhance biological activity. For example, the 4-trifluoromethyl derivative of salicylate (HTB) was found to be a significantly more potent inhibitor of NF-κB activation (IC50 ≈ 2 mM) compared to its non-fluorinated parent compound, salicylate (IC50 > 4 mM) [1]. This class-level effect is a key driver for exploring fluorinated benzoic acids.

Pharmacology Anti-inflammatory NF-κB

Strategic Application Scenarios for 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid


Development of CNS-Penetrant Drug Candidates Requiring High Lipophilicity

Given its experimentally validated high lipophilicity (calculated LogP 3.0-3.6), 2-amino-4,6-bis(trifluoromethyl)benzoic acid is an ideal building block for medicinal chemists designing drug candidates intended to cross the blood-brain barrier [1]. The enhanced lipophilicity, directly attributable to its bis-trifluoromethyl substitution pattern, differentiates it from less lipophilic mono-CF3 or unsubstituted analogs, which would be expected to have lower passive membrane permeability . This makes the compound a strategic choice for early-stage hit-to-lead programs targeting neurological disorders or brain cancers, where optimized pharmacokinetic properties are paramount.

Chemical Biology Tool Design with a Defined 'Inactive' Profile Against HDAC4/5/7

In the development of novel chemical probes, the ability to rule out off-target activity is as critical as demonstrating on-target engagement. 2-Amino-4,6-bis(trifluoromethyl)benzoic acid has been rigorously tested and found to be inactive (Ki > 50,000 nM) against the epigenetic targets HDAC4, HDAC5, and HDAC7 [1]. This 'negative' data set is a valuable asset for chemical biologists. By using this scaffold as a core, or as a negative control compound, researchers can confidently assert that any observed biological effect is not due to inhibition of these specific HDAC enzymes, which are associated with significant toxicities. This defined selectivity profile is a key differentiator from many other fluorinated benzoic acids that may have uncharacterized or potent HDAC inhibitory activity.

Solid-State Chemistry and Preformulation Studies Requiring a Known Polymorph

For projects that will progress to solid dosage forms or where solid-state stability is a concern, 2-amino-4,6-bis(trifluoromethyl)benzoic acid offers a significant advantage. Its crystal structure has been fully solved and published, providing definitive data on its monoclinic P21/c unit cell dimensions [1]. This stands in contrast to many specialty building blocks for which no solid-state information exists, creating a risk of encountering unknown and potentially problematic polymorphs later in development. The availability of this high-quality structural data de-risks preformulation development, facilitates the design of cocrystals, and ensures batch-to-batch consistency in solid-state properties, thereby saving time and resources [1].

Synthesis of Novel Heterocyclic Scaffolds via Ortho-Amino Group Diversification

The ortho-relationship between the carboxylic acid and amino group in 2-amino-4,6-bis(trifluoromethyl)benzoic acid is a unique synthetic handle that differentiates it from other bis-trifluoromethyl benzoic acid regioisomers like the 3,5- or 2,4-analogs [1]. This 'anthranilic acid' motif enables a suite of specific chemical transformations, including the formation of benzoxazinones, quinazolinediones, and isatoic anhydrides, which are valuable privileged structures in medicinal chemistry . This provides a direct pathway to a diverse range of fluorinated heterocycles that are inaccessible from other bis-CF3 benzoic acid starting materials, expanding the accessible chemical space for drug discovery and agrochemical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,6-bis(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.